
Ala-argipressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, ala(10)- is a Decapeptide; differs from argipressin in the addition of an N-terminal Ala-residue.
Wissenschaftliche Forschungsanwendungen
Hemodynamic Support in Septic Shock
Ala-argipressin is increasingly utilized in the management of septic shock, where it helps restore vascular tone and improve blood pressure. A retrospective observational study highlighted the efficacy of combining norepinephrine with this compound in patients experiencing septic shock. The study reported significant improvements in mean arterial pressure and reductions in vascular resistance indices when using this combination therapy compared to norepinephrine alone .
Table 1: Hemodynamic Parameters in Septic Shock Treatment
Treatment Group | Mean Arterial Pressure (MAP) | Resistance Index (RI) |
---|---|---|
Norepinephrine Alone | Increased | Increased |
Norepinephrine + this compound | Improved | Reduced |
This compound After Norepinephrine | Improved | Reduced |
Surgical Applications
This compound has shown potential in reducing blood loss during surgical procedures, particularly liver resections. A prospective trial (ARG-01) is currently investigating its effects on perioperative blood loss and inflammatory responses in patients undergoing liver surgery. Preliminary findings suggest that this compound may decrease portal and hepatic blood flow, potentially leading to reduced bleeding and improved surgical outcomes .
Case Study Insights:
In an experimental model involving blunt liver trauma, the administration of vasopressin led to decreased bleeding and better outcomes, supporting its use during surgical interventions .
Management of Diabetes Insipidus
This compound is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to insufficient production of antidiuretic hormone. Its administration effectively reduces urine output and increases water reabsorption in the kidneys, thus managing symptoms effectively .
Pediatric Applications
In neonates, particularly those with refractory hypotension or congenital diaphragmatic hernia, this compound has been evaluated as a rescue therapy. A pilot trial indicated that it could increase mean arterial pressure without significant adverse effects compared to traditional treatments like dopamine .
Table 2: Pediatric Outcomes with this compound
Condition | Treatment Dosage | Outcome |
---|---|---|
Refractory Hypotension | 0.01 - 0.04 units/kg/h | Similar BP increase |
Congenital Diaphragmatic Hernia | 0.0001 - 0.002 units/kg/min | Increased MAP |
Pulmonary Hypertension
This compound has also been explored for its potential benefits in managing pulmonary hypertension in newborns. In a case series, its use was associated with improved oxygenation indices and reduced reliance on inhaled nitric oxide .
Eigenschaften
CAS-Nummer |
115699-79-1 |
---|---|
Molekularformel |
C49H70N16O13S2 |
Molekulargewicht |
1155.3 g/mol |
IUPAC-Name |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1 |
InChI-Schlüssel |
LYCXWXBJDHHYTF-ARTPIOIJSA-N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
ACYFQNCPRG |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10-Ala-argipressin 10-ALA-AVP Ala-Arg(8)-vasopressin Ala-argipressin arginine vasopressin, Ala(10)- argipressin, Ala(10)- argipressin, Ala- argipressin, alanine(10)- argipressin, alanine- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.